molecular formula C20H16O2 B8244991 (E)-3-(2-(NAPHTHALEN-2-YLMETHYL)PHENYL)ACRYLIC ACID

(E)-3-(2-(NAPHTHALEN-2-YLMETHYL)PHENYL)ACRYLIC ACID

Cat. No.: B8244991
M. Wt: 288.3 g/mol
InChI Key: MOLQZQYMXCCLHS-VAWYXSNFSA-N
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Description

3-(2-(Naphthalen-2-ylmethyl)phenyl)acrylic acid is an organic compound with the molecular formula C20H16O2 It is characterized by the presence of a naphthalene ring and a phenyl ring connected via a vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(naphthalen-2-ylmethyl)phenyl)acrylic acid typically involves the reaction of 2-(naphthalen-2-ylmethyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium ethoxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Naphthalen-2-ylmethyl)phenyl)acrylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the vinyl group to an alkane.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene or phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-(2-(Naphthalen-2-ylmethyl)phenyl)acrylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-(naphthalen-2-ylmethyl)phenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to bind to the EP3 receptor with a binding affinity (Ki) of 400 nM . This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-(Naphthalen-1-ylmethyl)phenyl)acrylic acid
  • 3-(2-(Naphthalen-2-ylmethyl)phenyl)propanoic acid
  • 3-(2-(Naphthalen-2-ylmethyl)phenyl)acrylonitrile

Uniqueness

3-(2-(Naphthalen-2-ylmethyl)phenyl)acrylic acid is unique due to its specific structural features, such as the presence of both naphthalene and phenyl rings connected via a vinyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

(E)-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O2/c21-20(22)12-11-17-6-2-4-8-19(17)14-15-9-10-16-5-1-3-7-18(16)13-15/h1-13H,14H2,(H,21,22)/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLQZQYMXCCLHS-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC3=CC=CC=C3C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)CC3=CC=CC=C3/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-3-(2-(NAPHTHALEN-2-YLMETHYL)PHENYL)ACRYLIC ACID
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